This compound can be sourced from various chemical suppliers and is categorized under the broader class of amides, specifically secondary amides due to the presence of two methyl groups attached to the nitrogen atom. It is also classified as a hydrochloride salt, which enhances its solubility in water, making it more suitable for biological applications.
The synthesis of N,N-Dimethyl-2-(methylamino)acetamide hydrochloride typically involves several key steps:
N,N-Dimethyl-2-(methylamino)acetamide hydrochloride has a distinct molecular structure characterized by:
N,N-Dimethyl-2-(methylamino)acetamide hydrochloride can participate in various chemical reactions:
The mechanism of action for N,N-Dimethyl-2-(methylamino)acetamide hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors:
Studies have indicated that similar compounds exhibit varying degrees of inhibition on specific enzymes, suggesting that N,N-Dimethyl-2-(methylamino)acetamide hydrochloride may share similar properties.
The melting point ranges around 150–155°C, indicating good thermal stability for handling in laboratory settings.
N,N-Dimethyl-2-(methylamino)acetamide hydrochloride has several significant applications:
N,N-Dimethyl-2-(methylamino)acetamide hydrochloride (CAS: 65918-91-4) represents a structurally distinctive di-substituted acetamide featuring both tertiary amide and secondary amine functionalities, the latter stabilized in its hydrochloride salt form. This water-soluble crystalline solid exhibits a molecular weight of 152.63 g/mol (C₅H₁₃ClN₂O) and serves as a crucial building block in pharmaceutical synthesis [3] [7]. Its bifunctional nature – containing both hydrogen bond acceptor (carbonyl) and donor (protonated amine) sites – enables diverse reactivity profiles, while the dimethylamide group provides significant polarity modulation, influencing both solubility and conformational behavior [4] [8]. The compound's stability under ambient storage conditions (sealed, dry, 2-8°C) facilitates handling in industrial processes, though its hygroscopic nature necessitates inert atmosphere protection during long-term storage [2] [3]. Characterized by the SMILES notation "O=C(N(C)C)CNC.[H]Cl" and InChIKey "RLWSIIFYGBQLKH-UHFFFAOYSA-N", this molecule has emerged from obscurity to become a key intermediate in targeted therapeutic agent synthesis [7] [8].
The structural evolution of acetamide derivatives reflects shifting paradigms in synthetic organic chemistry:
Early Applications (Pre-2000): Simple acetamide derivatives initially served primarily as solubilizing auxiliaries or protecting groups for amine functions. Monoalkylacetamides dominated pharmaceutical applications due to their metabolic stability, while N,N-dialkyl variants like dimethylacetamide were valued primarily as polar aprotic solvents rather than synthetic intermediates. During this period, synthetic routes to tertiary aminoacetamides remained underdeveloped, relying on classical condensation approaches with limited efficiency for asymmetric derivatives [5].
Methodological Advances (2000-2010): The emergence of amide bond formation strategies using coupling agents (HOBt, EDCI) enabled more efficient construction of sterically hindered acetamides. However, preparation of N,N-dimethyl-2-(methylamino)acetamide derivatives via aminolysis of activated esters remained challenging, often requiring stoichiometric coupling reagents and producing difficult-to-remove byproducts. The Boc-protected glycine methyl ester route described in early literature suffered from low atom economy and cumbersome purification requirements when applied to N,N-disubstituted variants [5].
Contemporary Synthesis (Post-2010): Modern approaches leverage catalytic amidation and optimized protection-deprotection sequences. A breakthrough three-step synthesis from glycine methyl ester hydrochloride (illustrated below) exemplifies this evolution:
Table 1: Evolution of Synthetic Approaches to N,N-Dimethyl-2-(methylamino)acetamide Hydrochloride
Era | Key Methodology | Yield Limitations | Purity Challenges | Scale Feasibility |
---|---|---|---|---|
Pre-2000 | Direct alkylation of aminoacetamides | 45-55% | <90% (chromatography required) | Laboratory scale only |
2000-2010 | Coupling reagent-mediated aminolysis | 60-75% | 90-95% (byproduct contamination) | Multi-gram scale |
Post-2010 | Catalytic amidation/optimized protection-deprotection | 78-84% | >99% (crystallization) | Industrial kilogram-scale |
This streamlined process demonstrates significant advantages over earlier methods: elimination of coupling reagents, operational simplicity, near-quantitative yields at each stage, and virtual absence of process-derived waste ("three wastes" – waste gas, wastewater, industrial residue) [5]. The methodology exemplifies how strategic pressure application and solvent optimization have transformed previously problematic syntheses into industrially viable processes. Furthermore, the crystalline nature of both intermediates and final product facilitates purification without chromatography, significantly reducing production costs while maintaining exceptional purity standards essential for pharmaceutical applications [5].
N,N-Dimethyl-2-(methylamino)acetamide hydrochloride occupies a strategic position within quaternary ammonium salt chemistry despite its tertiary amine status. Its structural features enable critical functions in advanced drug development:
Antibody-Drug Conjugate (ADC) Linker Technology: The compound serves as a precursor to heterobifunctional connectors in ADCs, where its secondary amine undergoes site-specific conjugation with antibody cysteine residues while the carbonyl coordinates with payload molecules. This application exploits the molecule's controlled reactivity differential – the protonated amine resists premature quaternization while remaining available for controlled modification. When incorporated into ADC linkers, derivatives of this acetamide facilitate pH-sensitive or enzymatic cleavage mechanisms, enabling precise tumor-specific payload release [6].
Solubility-Enhancing Moieties: Incorporated into drug scaffolds, the polar dimethylacetamide group significantly modifies lipophilicity profiles, often reducing logP values by 1-2 units compared to simple alkylamine precursors. This property proves invaluable when optimizing candidates with problematic hydrophobicity, particularly in kinase inhibitors and CNS-targeted therapeutics where blood-brain barrier penetration requires careful polarity balancing [4] [6].
Metabolic Stabilization: Integration of the dimethylaminoacetamide structure into lead compounds can confer resistance to oxidative deamination by monoamine oxidases, addressing a common metabolic vulnerability in molecules containing primary alkylamine functions. This stabilization extends plasma half-lives without necessitating structural complexity that might compromise synthetic accessibility [6].
Table 2: Structural Features Enabling Pharmaceutical Functions of Acetamide Derivatives
Structural Element | Physicochemical Contribution | Therapeutic Impact | Representative Applications |
---|---|---|---|
Tertiary amide (N,N-dimethyl) | Reduced hydrogen-bond donation capacity | Enhanced membrane permeability | Kinase inhibitor scaffolds |
Protonated secondary amine | Water solubility at physiological pH | Improved formulation properties | Injectable ADC intermediates |
Short acetyl spacer | Conformational flexibility | Optimal target engagement | Proteolysis-targeting chimeras (PROTACs) |
Hydrochloride salt form | Crystalline solid stability | Simplified purification/handling | cGMP manufacturing |
The molecule's role extends beyond simple conjugation chemistry. Its integration into novel quaternary ammonium compounds demonstrates remarkable versatility – for instance, serving as a precursor to zwitterionic organophosphorus derivatives when combined with phosphonic acid functionalities. These structural hybrids exhibit enhanced surface binding characteristics valuable for antimicrobial coatings and metal-chelating therapeutics [9]. Furthermore, the molecule's compatibility with "green chemistry" principles – demonstrated by the absence of heavy metals in its synthesis and biodegradability of its metabolic products – aligns with contemporary sustainable pharmaceutical manufacturing imperatives [5]. As targeted therapies continue to dominate drug development pipelines, the strategic importance of structurally defined, multifunctional intermediates like N,N-dimethyl-2-(methylamino)acetamide hydrochloride continues to grow, enabling increasingly sophisticated molecular designs while maintaining synthetic practicality.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0